molecular formula C23H22N4O3 B12157733 N-[2-(1H-indol-1-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[2-(1H-indol-1-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B12157733
M. Wt: 402.4 g/mol
InChI Key: LUXSGRPGNGULOA-UHFFFAOYSA-N
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Description

This compound is a pyridazinone-acetamide hybrid featuring a 4-methoxyphenyl-substituted pyridazinone core linked via an acetamide group to a 1H-indol-1-yl ethyl moiety. Its design likely aims to balance lipophilicity, solubility, and binding affinity through the methoxy group and indole positioning.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C23H22N4O3/c1-30-19-8-6-17(7-9-19)20-10-11-23(29)27(25-20)16-22(28)24-13-15-26-14-12-18-4-2-3-5-21(18)26/h2-12,14H,13,15-16H2,1H3,(H,24,28)

InChI Key

LUXSGRPGNGULOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthesis of the Pyridazinone Core

The pyridazinone scaffold is constructed via cyclocondensation of γ-keto acids with hydrazine hydrate. For example, 4-(4-methoxyphenyl)-4-oxobutyric acid undergoes cyclization in refluxing ethanol to yield 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one (2a ) . Key considerations include:

  • Reagent Ratios : A 1:1 molar ratio of γ-keto acid to hydrazine hydrate ensures complete cyclization .

  • Temperature Control : Reactions are typically conducted at 80–100°C for 6–8 hours to maximize yields (75–90%) .

  • Byproduct Management : Decarboxylation side products are minimized by maintaining anhydrous conditions .

Introduction of the 4-Methoxyphenyl Group

The Knoevenagel condensation positions the 4-methoxyphenyl moiety at the C-3 position of the pyridazinone ring. Using 4-methoxybenzaldehyde and potassium hydroxide in ethanol, the dihydropyridazinone 2a is converted to 3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine (3a ) with a 70–85% yield . Critical parameters include:

  • Catalyst Selection : KOH (10 mol%) outperforms weaker bases in driving the reaction to completion .

  • Solvent Optimization : Ethanol facilitates faster reaction kinetics compared to DMF or THF .

Alkylation with Ethyl Bromoacetate

The pyridazinone intermediate 3a undergoes alkylation at the N-1 position using ethyl bromoacetate. In the presence of sodium hydride (NaH) in dry THF, the reaction proceeds at 0°C to room temperature over 12 hours, yielding ethyl 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate (4a ) in 65–80% yield . Key observations:

  • Base Sensitivity : NaH ensures deprotonation of the pyridazinone NH without ring degradation .

  • Side Reactions : Competing O-alkylation is suppressed by maintaining low temperatures .

Hydrolysis to the Carboxylic Acid

The ester 4a is hydrolyzed to 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid (5a ) using 2M NaOH in a water/ethanol mixture (1:1). After refluxing for 4 hours, the carboxylic acid is isolated in 90–95% yield . Acidification with HCl (pH 2–3) precipitates the product, which is filtered and dried .

Amidation with 2-(1H-Indol-1-yl)ethylamine

The final step involves coupling 5a with 2-(1H-indol-1-yl)ethylamine. A mixed anhydride approach is employed:

  • Anhydride Formation : 5a is treated with ethyl chloroformate and triethylamine in THF at -10°C to form the reactive intermediate .

  • Amine Coupling : Addition of 2-(1H-indol-1-yl)ethylamine to the anhydride at 0°C yields the target acetamide after stirring for 2 hours .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 60–75% yield .

Spectroscopic Characterization

Technique Key Data
¹H NMR (400 MHz, DMSO-d₆)δ 8.35 (s, 1H, indole NH), 7.95–6.80 (m, 11H, aromatic), 4.20 (q, 2H, CH₂), 3.85 (s, 3H, OCH₃) .
¹³C NMR (100 MHz, DMSO-d₆)δ 170.2 (C=O), 162.0 (pyridazinone C=O), 136.5–110.3 (aromatic), 55.3 (OCH₃) .
HRMS m/z 402.4 [M+H]⁺ (calc. 402.4) .

Alternative Synthetic Routes

  • Microwave-Assisted Synthesis : Reducing reaction times by 50% while maintaining yields (e.g., Knoevenagel step completes in 30 minutes at 100°C) .

  • One-Pot Alkylation-Amidation : Combining steps 3–5 using in situ generation of the carboxylic acid, though yields drop to 50% .

Challenges and Optimizations

  • Indole Stability : The indole NH group is prone to oxidation; reactions are performed under nitrogen .

  • Byproduct Formation : Trace impurities from incomplete amidation are removed via recrystallization (ethanol/water) .

Scalability and Industrial Relevance

Bench-scale syntheses (10–50 g) achieve consistent yields (65–70%) with >98% purity by HPLC . Pilot plant trials emphasize solvent recovery (THF, ethanol) to reduce costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(1H-indol-1-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to the presence of the indole moiety.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the pyridazinone ring can inhibit certain enzymes. These interactions can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Data Table

Compound ID/Name Structural Differences vs. Target Compound Key Properties/Activities References
2-(1H-indol-3-yl)-N-(2-(6-oxopyridazin-1-yl)ethyl)acetamide (CAS 1209323-62-5) Indole at 3-position; no 4-methoxyphenyl on pyridazinone Unknown activity; simpler structure
N-(1H-indol-6-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide Indole at 6-position Potential reduced steric hindrance
N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-...acetamide (CAS 1324096-73-2) 6-Chloroindole; 4-methoxyphenyl retained Enhanced lipophilicity; possible stability
2-[3-(2-Chlorophenyl)-6-oxopyridazin-1-yl]-N-[1-(2-methoxyethyl)-indol-4-yl]... 2-Chlorophenyl; 2-methoxyethyl on indole Improved solubility vs. target compound
Compound 6e (4-Benzylpiperidin-1-yl substitution) Benzylpiperidine instead of methoxyphenyl Increased CNS penetration potential

Biological Activity

N-[2-(1H-indol-1-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential pharmacological properties. Its structure combines an indole moiety, known for various biological activities, with a pyridazinone ring that has shown antibacterial and antifungal properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The compound can be synthesized through multiple synthetic routes involving key reagents such as halogens for halogenation and acyl chlorides for acylation. The presence of the methoxy group enhances the electron density on the aromatic ring, potentially increasing biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyridazinone rings exhibit significant antibacterial activity against various strains, including drug-resistant bacteria. For instance, compounds similar to this compound have displayed minimum inhibitory concentrations (MIC) in the range of 0.5 to 1.0 μg/mL against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis .

Cytotoxicity

In vitro studies have shown that indole derivatives can exhibit cytotoxic effects against cancer cell lines. The specific mechanisms often involve the induction of apoptosis and disruption of cell cycle progression . Further studies are necessary to evaluate the cytotoxicity of this compound against various cancer cell lines.

The biological activity is likely influenced by the compound's ability to interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. Interaction studies are crucial to elucidate these mechanisms, which typically involve:

  • Binding affinity assays to determine how well the compound interacts with target proteins.
  • Cell-based assays to assess functional outcomes following treatment with the compound.

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
TryptophanIndole ringPrecursor to serotonin; involved in neurotransmission
Indole-3-acetic acidPlant hormone; indole coreRegulates plant growth; promotes cell division
5-FluoroindoleFluorinated indoleExhibits anticancer properties; used in drug design
Thiazolidinedione derivativesThiazole ringAntidiabetic activity; regulates glucose metabolism

The unique substitution pattern in this compound may enhance its pharmacological profile compared to these compounds .

Case Studies

Several studies have explored related compounds' biological activities:

  • Antibacterial Studies : A study on pyridazinone derivatives revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .
  • Cytotoxicity Assessment : Research on indole derivatives demonstrated their potential in inducing apoptosis in cancer cells, suggesting a promising avenue for cancer therapy .

Q & A

Basic Research Questions

Q. What are the key steps and critical parameters in synthesizing N-[2-(1H-indol-1-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide?

  • Answer : Synthesis involves:

Preparation of the indole intermediate : Alkylation of 1H-indole with ethyl bromoacetate under reflux in anhydrous THF .

Pyridazinone core formation : Cyclocondensation of 4-methoxyphenyl hydrazine with maleic anhydride, followed by oxidation with MnO₂ .

Coupling reaction : Amide bond formation between the indole-ethylamine and pyridazinone-acetic acid using EDC/HOBt in DMF at 0–4°C .

  • Critical parameters : Solvent purity (<0.01% H₂O), reaction time (12–16 hr for coupling), and temperature control (±2°C) to prevent epimerization .

Q. Which analytical techniques are essential for characterizing this compound, and what key data should be prioritized?

  • Answer : Use:

  • HPLC-PDA : Purity assessment (>95%) with a C18 column (methanol/water gradient) .
  • ¹H/¹³C NMR : Confirm indole NH (δ 10.2–10.8 ppm), pyridazinone carbonyl (δ 168–170 ppm), and methoxy protons (δ 3.8 ppm) .
  • HRMS : Validate molecular weight (theoretical [M+H]⁺: 432.1542) .

Q. What in vitro models are suitable for initial biological activity screening?

  • Answer : Prioritize:

  • Cancer : NCI-60 cell panel (IC₅₀ profiling) .
  • Antimicrobial : MIC assays against S. aureus (ATCC 29213) and C. albicans (ATCC 90028) .
  • Controls : Include cisplatin (cancer) and ciprofloxacin (antimicrobial) with solvent-matched blanks .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data across studies?

  • Answer :

  • Comparative SAR : Test structural analogs (e.g., 5-fluoroindole or 3-chlorophenyl variants) to isolate substituent effects .
  • Orthogonal assays : Validate anticancer activity via both MTT and clonogenic assays to rule out false positives .
  • Meta-analysis : Pool data from ≥3 independent studies (fixed-effects model) to assess reproducibility .

Q. What computational strategies are effective for predicting the compound’s biological targets?

  • Answer :

  • Molecular docking : Screen against kinase databases (e.g., PDB) using AutoDock Vina, focusing on ATP-binding pockets .
  • Pharmacophore modeling : Identify essential features (e.g., indole NH for H-bonding, pyridazinone carbonyl for hydrophobic interactions) .
  • MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) to prioritize targets like CDK2 or EGFR .

Q. How can the pharmacokinetic profile of this compound be optimized for in vivo studies?

  • Answer :

  • Solubility : Use co-solvents (10% DMSO/PEG 400) or nanoemulsions (≤200 nm particle size) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor CYP3A4/2D6 inhibition .
  • Prodrug approach : Introduce ester moieties at the acetamide group for sustained release .

Methodological Notes

  • Synthesis Reproducibility : Batch-to-batch variability can arise from trace metal contaminants; use Chelex-treated solvents .
  • Bioassay Pitfalls : Fluorescence interference (indole moiety) in MTT assays; confirm via CellTiter-Glo .

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